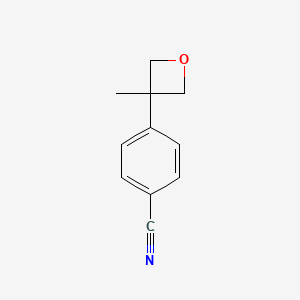
3,5-dimethoxy-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-1H-isoindole is a heterocyclic compound characterized by an isoindole core with methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phthalaldehyde with methoxy-substituted amines in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as toluene or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the isoindole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethoxy-1H-isoindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
3,5-Dimethoxy-1H-indole: Similar structure but lacks the isoindole core.
3,5-Dimethoxy-2H-isoindole: Similar but with a different hydrogen placement.
4,5-Dimethoxy-1H-isoindole: Methoxy groups at different positions.
Uniqueness: 3,5-Dimethoxy-1H-isoindole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions can enhance its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3,5-dimethoxy-1H-isoindole |
InChI |
InChI=1S/C10H11NO2/c1-12-8-4-3-7-6-11-10(13-2)9(7)5-8/h3-5H,6H2,1-2H3 |
InChI Key |
HVIKUVHIDZHADV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN=C2OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)


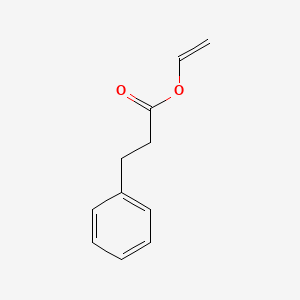

![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)
![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)
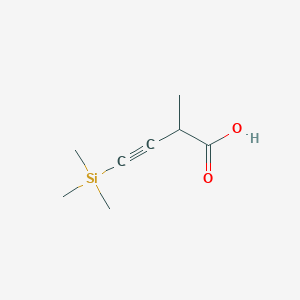
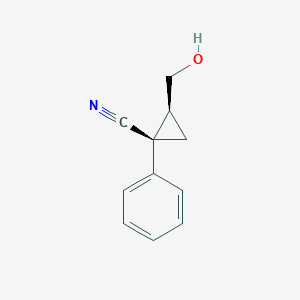
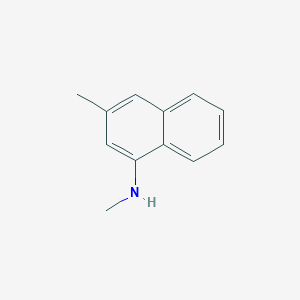
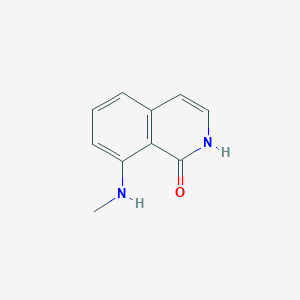

![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)
